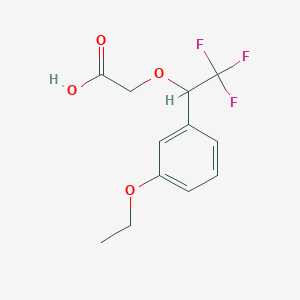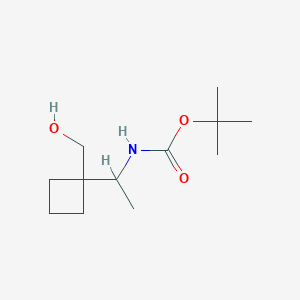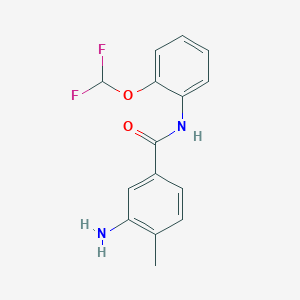
3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide is an organic compound with the molecular formula C14H12F2N2O2. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide typically involves the reaction of 2-(difluoromethoxy)aniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-N-(2-(trifluoromethoxy)phenyl)-4-methylbenzamide
- 3-Amino-N-(2-(methoxy)phenyl)-4-methylbenzamide
- 3-Amino-N-(2-(chloromethoxy)phenyl)-4-methylbenzamide
Uniqueness
3-Amino-N-(2-(difluoromethoxy)phenyl)-4-methylbenzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
1096935-51-1 |
|---|---|
Formule moléculaire |
C15H14F2N2O2 |
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
3-amino-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H14F2N2O2/c1-9-6-7-10(8-11(9)18)14(20)19-12-4-2-3-5-13(12)21-15(16)17/h2-8,15H,18H2,1H3,(H,19,20) |
Clé InChI |
QUGOLGXQRHKNAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


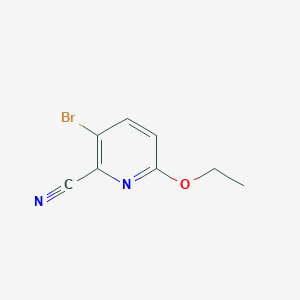
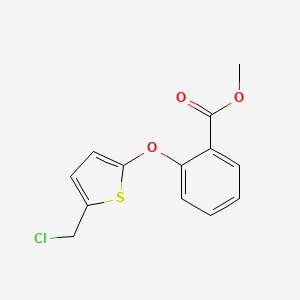
![4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12996603.png)
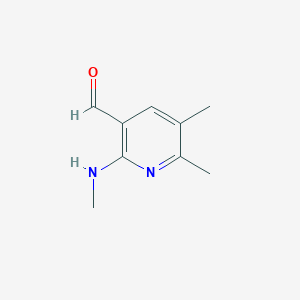
![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)

![4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride](/img/structure/B12996630.png)
![2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)

![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)

